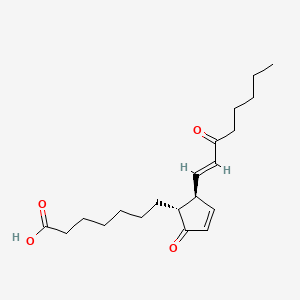
Hydrangenoside A dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrangenoside A dimethyl acetal is a secoiridoid glycoside derived from the leaves of Hydrangea macrophylla subsp. serrata. This compound is known for its unique chemical structure and potential biological activities. It belongs to the iridoid class of natural products, which are often characterized by their complex structures and diverse pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydrangenoside A dimethyl acetal typically involves the extraction of the parent compound, Hydrangenoside A, from the leaves of Hydrangea macrophylla subsp. serrata. The extraction process includes the use of methanol to obtain a crude extract, which is then subjected to further purification steps such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the specificity of its natural source. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Hydrangenoside A dimethyl acetal can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Substitution reactions can occur at various positions on the iridoid skeleton, particularly where hydroxyl groups are present.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and synthesis of iridoid glycosides.
Biology: Research has explored its potential anti-inflammatory and antioxidant properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating conditions related to oxidative stress and inflammation.
Mecanismo De Acción
The mechanism by which Hydrangenoside A dimethyl acetal exerts its effects is not fully understood. it is believed to interact with molecular targets involved in oxidative stress and inflammatory pathways. The compound may modulate the activity of enzymes and signaling molecules, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Hydrangenoside A dimethyl acetal can be compared with other secoiridoid glycosides such as:
- Secologanin dimethyl acetal
- n-Butyl vogeloside
- n-Butyl epi-vogeloside
- (7R)-n-Butyl morroniside
- Hydrangenoside C
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific acetal functional group, which may confer distinct reactivity and biological properties .
Propiedades
Número CAS |
952485-00-6 |
|---|---|
Fórmula molecular |
C33H46O14 |
Peso molecular |
666.717 |
Nombre IUPAC |
methyl (2S,3R,4S)-3-ethenyl-4-[[(2S,6S)-6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4,4-dimethoxyoxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C33H46O14/c1-5-23-24(25(30(40)41-2)17-44-31(23)47-32-29(39)28(38)27(37)26(16-34)46-32)13-22-15-33(42-3,43-4)14-21(45-22)12-20(36)11-8-18-6-9-19(35)10-7-18/h5-7,9-10,17,21-24,26-29,31-32,34-35,37-39H,1,8,11-16H2,2-4H3/t21-,22-,23+,24-,26+,27+,28-,29+,31-,32-/m0/s1 |
Clave InChI |
XFPYZGYIBWUCDZ-ZKEMUXHQSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2CC(CC(O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Apariencia |
Powder |
Pureza |
96.0% |
Origen del producto |
United States |
Q1: What types of secoiridoid glycosides were found in the leaves of Hydrangea macrophylla subsp. serrata?
A1: The study identified five secoiridoid glycosides from the leaves of Hydrangea macrophylla subsp. serrata. These included hydrangenoside A, hydrangenol 4-O-glucoside, hydrangenol 6-O-glucoside, and two new compounds named hydrangenol 4-O-(6-O-p-coumaroyl)-glucoside and hydrangenol 6-O-(6-O-p-coumaroyl)-glucoside [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


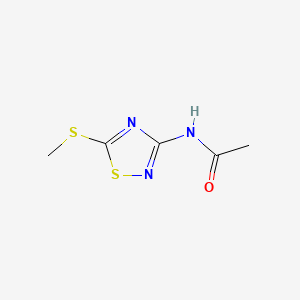
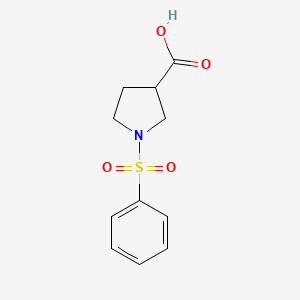
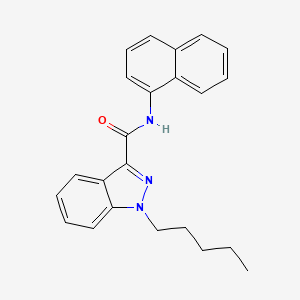
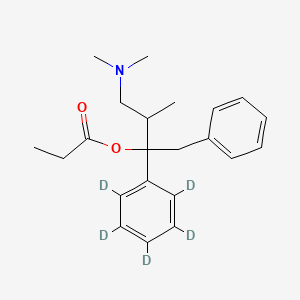

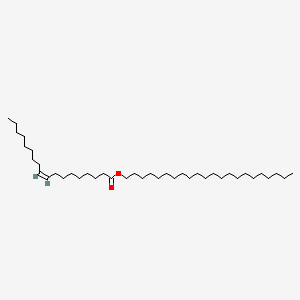
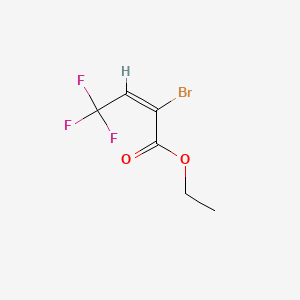

![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)
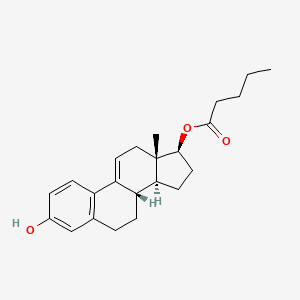
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)
